molecular formula C6H10O2 B13818486 7-Methyl-2,3-dihydro-5H-1,4-dioxepine CAS No. 38653-35-9

7-Methyl-2,3-dihydro-5H-1,4-dioxepine

Cat. No.: B13818486
CAS No.: 38653-35-9
M. Wt: 114.14 g/mol
InChI Key: MALWPRLLTVYAPN-UHFFFAOYSA-N
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Description

7-Methyl-2,3-dihydro-5H-1,4-dioxepine (CAS Registry Number: 38653-35-9) is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . Its structure is characterized by a seven-membered 1,4-dioxepine ring, which is partially hydrogenated and features a methyl substituent . This compound is of significant interest in industrial research, particularly as a building block or key ingredient in the development of fragrances . Related structural analogs, specifically 7-(alk-1'-enyl) derivatives of the benzo-fused dioxepinone core, are patented for use in perfumes, cosmetics, detergents, and confectionery to impart unique and long-lasting scents . Furthermore, the 1,4-dioxepine scaffold is a versatile synthon in polymer science . Compounds within this chemical class can serve as monomers for ring-opening polymerization (ROP), enabling the creation of specialized polyesters with tailored properties for material science applications . The provided structural data includes the SMILES notation (O1\C(=C/COCC1)C) and the InChIKey (MALWPRLLTVYAPN-UHFFFAOYSA-N), which are essential for compound identification and in silico modeling . According to calculated properties, this compound has a density of approximately 0.971 g/cm³ and a boiling point of about 170°C at 760 mmHg . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38653-35-9

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

7-methyl-3,5-dihydro-2H-1,4-dioxepine

InChI

InChI=1S/C6H10O2/c1-6-2-3-7-4-5-8-6/h2H,3-5H2,1H3

InChI Key

MALWPRLLTVYAPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CCOCCO1

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 7 Methyl 2,3 Dihydro 5h 1,4 Dioxepine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis.mdpi.comresearchgate.net

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the conformation of cyclic molecules like 7-Methyl-2,3-dihydro-5H-1,4-dioxepine. The seven-membered dioxepine ring is flexible and can adopt various conformations. NMR studies, including variable temperature experiments, are crucial for understanding the dynamic equilibrium between different ring forms, such as chair and boat conformations. The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data provides detailed insights into the spatial arrangement of atoms. mdpi.comresearchgate.net

¹H NMR and ¹³C NMR Chemical Shift Interpretation for Structural Features

In the ¹H NMR spectrum, distinct signals are expected for the methyl group protons, the methylene (B1212753) protons of the ethylenedioxy bridge, and the vinyl proton. The chemical shift of the methyl protons would appear in the upfield region, while the vinyl proton would be observed further downfield due to the deshielding effect of the double bond. The methylene protons (at C2, C3, and C5) would likely exhibit complex splitting patterns due to their diastereotopic nature arising from the chiral center (if the conformation is chiral) and coupling with neighboring protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. bhu.ac.inoregonstate.edulibretexts.org The chemical shifts would confirm the presence of the methyl carbon, the sp²-hybridized carbons of the double bond, and the sp³-hybridized carbons of the dihydrodioxepine ring. The carbon attached to the two oxygen atoms (C2 and C5) would be expected to resonate at a lower field compared to the other methylene carbons due to the electronegativity of the oxygen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃-7 ~1.7-2.0 ~20-25
H-2 ~3.8-4.2 ~65-75
H-3 ~3.8-4.2 ~65-75
H-5 ~4.5-4.8 ~70-80
H-6 ~5.5-5.8 ~125-135
C-2 - ~65-75
C-3 - ~65-75
C-5 - ~70-80
C-6 - ~125-135
C-7 - ~140-150
CH₃-7 - ~20-25

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the vinyl proton (H-6) and the adjacent methylene protons (H-5), as well as between the protons of the ethylenedioxy bridge (H-2 and H-3). youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. youtube.comnih.gov This allows for the direct assignment of the carbon signals based on their attached protons. For example, the signal for the methyl protons would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. youtube.comnih.gov This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton. For instance, the methyl protons (H₃-7) would show a correlation to the sp² carbons C-6 and C-7, confirming the position of the methyl group.

Table 2: Expected 2D NMR Correlations for this compound

Proton (¹H) COSY Correlations (¹H) HSQC Correlation (¹³C) HMBC Correlations (¹³C)
CH₃-7 H-6 CH₃-7 C-6, C-7
H-2 H-3 C-2 C-3
H-3 H-2 C-3 C-2
H-5 H-6 C-5 C-6, C-7

Dynamic NMR Studies for Ring Inversion and Conformational Dynamics

The seven-membered ring of 1,4-dioxepine derivatives is known to be flexible and can undergo ring inversion. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these conformational processes. researchgate.net At low temperatures, the rate of ring inversion may become slow enough on the NMR timescale to observe separate signals for the different conformations. By analyzing the changes in the spectra as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange, such as the activation energy for ring inversion.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Characteristic Frequencies.nih.govresearchgate.net

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and for obtaining a unique "molecular fingerprint."

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the methyl and methylene groups, as well as the vinyl C-H. Strong bands corresponding to the C-O-C stretching of the dioxepine ring would also be prominent. The C=C stretching vibration of the double bond would give rise to a band in the 1650-1680 cm⁻¹ region.

Raman spectroscopy provides complementary information. The C=C double bond, being more polarizable, would typically show a strong signal in the Raman spectrum. The symmetric stretching vibrations of the C-O-C bonds would also be Raman active.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity (IR) Intensity (Raman)
C-H stretch (sp³) 2850-3000 Medium-Strong Medium
C-H stretch (sp²) 3000-3100 Medium Medium
C=C stretch 1650-1680 Medium Strong
C-O-C stretch 1050-1250 Strong Medium
CH₂ bend 1450-1470 Medium Medium

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathways.kobv.deresearchgate.netresearchgate.netmiamioh.edu

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₇H₁₀O₂), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Electron ionization (EI) mass spectrometry would lead to the fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is a unique characteristic of the compound. Likely fragmentation pathways for this compound could involve the loss of a methyl radical, the cleavage of the ethylenedioxy bridge, or retro-Diels-Alder type reactions involving the dioxepine ring. The analysis of these fragment ions helps to piece together the structure of the original molecule. researchgate.netresearchgate.netmiamioh.edu

Table 4: Potential Fragmentation Pathways for this compound in Mass Spectrometry

m/z Proposed Fragment Possible Origin
126 [M]⁺ Molecular Ion
111 [M - CH₃]⁺ Loss of a methyl radical
98 [M - C₂H₄]⁺ Loss of ethene from the ethylenedioxy bridge
82 [M - C₂H₄O]⁺ Cleavage of the dioxepine ring

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions (if applicable).nih.govmdpi.comresearchgate.netresearchgate.net

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in the solid state. If a suitable single crystal of this compound can be obtained, this technique would reveal detailed information about bond lengths, bond angles, and the conformation of the dioxepine ring in the crystal lattice. nih.govmdpi.comresearchgate.net Furthermore, it would provide insights into intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, which govern the packing of the molecules in the crystal. As of the current literature search, no published X-ray crystal structure for this compound has been found.

Chiroptical Spectroscopy (e.g., Optical Rotation, ECD) for Absolute Configuration (if chiral)

This compound is a chiral molecule. The source of this chirality is the presence of a stereocenter at the 7-position of the dioxepine ring, which is the carbon atom to which the methyl group is attached. The seven-membered 1,4-dioxepine ring is inherently non-planar, and the substitution of a methyl group at the C7 position results in two non-superimposable mirror images, known as enantiomers. These are designated as (R)-7-Methyl-2,3-dihydro-5H-1,4-dioxepine and (S)-7-Methyl-2,3-dihydro-5H-1,4-dioxepine.

Chiroptical spectroscopic techniques, such as optical rotation and electronic circular dichroism (ECD), are essential for the characterization of chiral molecules. Optical rotation measures the rotation of plane-polarized light by a chiral sample, providing a specific rotation value ([α]) that can be used to distinguish between enantiomers and determine enantiomeric purity. ECD spectroscopy measures the differential absorption of left and right circularly polarized light, which provides detailed information about the stereochemical environment of chromophores within the molecule and can be used to determine the absolute configuration by comparing experimental spectra with theoretical calculations.

Despite the confirmed chirality of this compound, a thorough review of the scientific literature reveals a lack of reported experimental or computational data regarding its chiroptical properties. Consequently, specific values for its optical rotation and its electronic circular dichroism spectrum are not available at present. The absence of this data indicates that the enantiomers of this compound have likely not been separated or that their chiroptical properties have not been the subject of published research.

Future studies involving the asymmetric synthesis or chiral resolution of this compound would be necessary to obtain the pure enantiomers. Subsequent analysis using polarimetry and ECD spectroscopy would then allow for the experimental determination of its chiroptical properties. Furthermore, computational quantum chemical calculations could provide theoretical ECD and optical rotation data to aid in the assignment of the absolute configuration of the individual enantiomers.

Data Table: Chiroptical Properties of this compound

ParameterValue
Specific Rotation ([α])Data not available
Electronic Circular Dichroism (ECD)Data not available

Chemical Reactivity, Transformations, and Derivatization of 7 Methyl 2,3 Dihydro 5h 1,4 Dioxepine

Electrophilic and Nucleophilic Reactions of the Dioxepine Ring

The dioxepine ring in 7-methyl-2,3-dihydro-5H-1,4-dioxepine, particularly the vinyl ether moiety, is prone to reactions with electrophiles. The double bond's high electron density makes it a target for various electrophilic reagents. For instance, in related dihydrobenzodioxine systems, nitration has been shown to occur, suggesting that this compound could undergo similar electrophilic additions or substitutions under appropriate conditions. nih.gov

The oxygen atoms of the dioxepine ring possess lone pairs of electrons, rendering them susceptible to protonation or coordination with Lewis acids. This interaction can activate the molecule towards nucleophilic attack or induce ring-opening reactions. While specific studies on the nucleophilic reactions of this compound are not extensively documented, analogies with other cyclic acetals suggest that it would be stable to basic and nucleophilic conditions but would likely undergo hydrolysis to the corresponding diol and aldehyde in the presence of acid.

Rearrangement Reactions and Isomerizations (e.g., Vinyl Acetal (B89532) Rearrangements)

Vinyl acetals, such as the structural motif present in this compound, are known to undergo rearrangement reactions, particularly in the presence of Lewis acids. These rearrangements can lead to the formation of highly functionalized tetrahydrofuran (B95107) derivatives in a stereoselective manner. nih.govnih.gov For instance, studies on substituted 4,5-dihydro-1,3-dioxepines have demonstrated that Lewis acid-catalyzed rearrangements can yield either cis- or trans-2,3-disubstituted tetrahydrofurans, depending on the reaction temperature. nih.govnih.gov Lower temperatures typically favor the formation of the cis isomer, while higher temperatures lead to the trans product. nih.govnih.gov This type of transformation highlights the potential of this compound as a precursor for complex oxygenated heterocyclic structures.

The mechanism of this vinyl acetal rearrangement involves the coordination of the Lewis acid to an oxygen atom, followed by a concerted or stepwise process that leads to the contracted ring system. The stereochemical outcome is often dictated by the facial bias of the intermediate oxocarbenium ion and the formation of tight ion pairs in the solvent cage.

Cycloaddition Reactions (e.g., [3+2] Cycloaddition with Metal Carbenes)

The double bond of this compound is a suitable partner for various cycloaddition reactions, providing a route to constructing polycyclic systems. Of particular interest are [3+2] cycloadditions, which involve the reaction of a three-atom dipole with the two-atom π-system of the dioxepine.

A computational study on the copper(I)-catalyzed reaction of a similar compound, 4,5-dihydro-2-methyl-1,3-dioxepine, with a diazo compound (dimethyldiazomalonate, DMDM) has shed light on the mechanistic intricacies of such transformations. acs.org This reaction was found to produce a furofuran product via a [3+2] cycloaddition. acs.org

The mechanism of the [3+2] cycloaddition of dihydrodioxepine derivatives with metal carbenes, generated from diazo compounds, has been elucidated through computational studies. acs.org The reaction is proposed to proceed through a stepwise pathway in the presence of a copper(I) catalyst. acs.org The initial step involves the formation of a copper-carbene complex. The regioselective attack of this complex on the dioxepine substrate then leads to the formation of the cycloadduct. acs.org The calculations indicated that the formation of the [3+2] cycloaddition product is both thermodynamically and kinetically more favorable than competing pathways like cyclopropanation for certain isomers. acs.org

The regioselectivity of cycloaddition reactions involving this compound would be influenced by both electronic and steric factors. In the case of the reaction of 4,5-dihydro-2-methyl-1,3-dioxepine with a copper-carbene, the attack is regioselective, leading to a specific constitutional isomer of the furofuran product. acs.org

The stereoselectivity of such reactions is also a critical aspect, often governed by the approach of the reacting species to minimize steric hindrance and maximize favorable orbital interactions. In vinyl acetal rearrangements, the stereochemistry of the resulting tetrahydrofuran can be controlled by the reaction conditions. nih.govnih.gov Similarly, in cycloaddition reactions, the facial selectivity would be influenced by the existing stereochemistry of the reactants and the nature of the catalyst and reagents used.

Functionalization at Unsaturated and Saturated Positions

The structure of this compound offers multiple sites for functionalization. The unsaturated C6-C7 double bond is a prime location for electrophilic additions, such as halogenation, hydrohalogenation, and epoxidation. These reactions would introduce new functional groups that can be further elaborated.

The saturated positions of the ring (C2, C3, and C5 methylene (B1212753) groups) are generally less reactive. However, the allylic methyl group at C7 provides a handle for radical substitution reactions, allowing for the introduction of functionality at this position. Furthermore, the protons on the carbon atoms adjacent to the oxygen atoms (C2 and C5) could potentially be abstracted by a strong base, creating a nucleophilic center for subsequent reactions with electrophiles.

Formation of Complex Molecular Scaffolds Incorporating the Dioxepine Moiety

The versatile reactivity of this compound makes it a valuable building block for the synthesis of more complex molecular architectures. The dioxepine ring can be incorporated into larger scaffolds that may exhibit interesting biological activities. For example, derivatives of the related 2,3-dihydrobenzo[b] nih.govorganic-chemistry.orgdioxine have been explored as PARP1 inhibitors, highlighting the potential of this heterocyclic system in medicinal chemistry. nih.govnih.gov

The ability of the dioxepine moiety to undergo rearrangements and cycloadditions allows for the creation of intricate polycyclic systems. The stereocontrolled formation of tetrahydrofuran rings through vinyl acetal rearrangement is a testament to its utility in constructing key structural motifs found in natural products and pharmaceuticals. nih.govnih.gov By strategically employing the various reactions of this compound, chemists can access a diverse range of complex molecules with tailored properties.

Theoretical and Computational Chemistry Studies on this compound

Following a comprehensive search of available scientific literature, it has been determined that there are currently no specific theoretical and computational chemistry studies published that focus solely on the compound This compound .

Therefore, it is not possible to provide detailed research findings for the requested sections and subsections of the article outline, which include:

Theoretical and Computational Chemistry Studies on 7 Methyl 2,3 Dihydro 5h 1,4 Dioxepine

Molecular Dynamics Simulations for Dynamic Behavior

While the methodologies mentioned are standard in computational chemistry for the analysis of organic molecules, their application to 7-Methyl-2,3-dihydro-5H-1,4-dioxepine has not been documented in the accessible scientific domain. Consequently, no data tables or detailed research findings can be generated as per the instructions.

Applications of 7 Methyl 2,3 Dihydro 5h 1,4 Dioxepine in Advanced Organic Synthesis and Materials Chemistry

Utilization as a Versatile Synthetic Intermediate and Building Block

Heterocyclic compounds are foundational in organic synthesis, and structures like 7-Methyl-2,3-dihydro-5H-1,4-dioxepine serve as valuable building blocks for constructing more complex molecular architectures. mdpi.comresearchgate.net The reactivity of this compound is dominated by the enol ether functionality and the inherent properties of the seven-membered ring. Enol ethers are known to undergo a variety of transformations, including hydrolysis, cycloadditions, and reactions with electrophiles at the electron-rich double bond.

The 2,3-dihydro-1,4-benzodioxine framework, an analogous structure, is a recognized motif in medicinal chemistry and is used to synthesize a variety of derivatives. mdpi.com For example, the synthesis of carboxamide derivatives of 2,3-dihydrobenzo[b] bohrium.comacs.orgdioxine has been established through multi-step sequences involving alkylation and amidation, highlighting the utility of this core structure as a synthetic platform. nih.govnih.gov Similarly, the 1,4-dioxepine ring can be considered a key intermediate for accessing diverse chemical scaffolds. The presence of the methyl group at the 7-position offers a handle for controlling stereochemistry in subsequent reactions or for modifying the electronic properties of the molecule.

Precursor for Other Heterocyclic Systems (e.g., Tetrahydrofurans)

One of the significant applications of dioxepine derivatives is their role as precursors to other important heterocyclic systems, most notably substituted tetrahydrofurans. nih.gov Tetrahydrofuran (B95107) rings are prevalent substructures in a vast array of biologically active natural products. nih.gov Research has demonstrated that dihydro-1,3-dioxepines (isomers of the 1,4-dioxepine system) can undergo highly stereoselective ring contraction to yield densely functionalized tetrahydrofurans. nih.gov

This transformation is typically mediated by a Lewis acid, which coordinates to the oxygen atoms, facilitating a rearrangement cascade. nih.gov For instance, the treatment of a 4,5-dihydro-1,3-dioxepin (B15441089) with a titanium-based Lewis acid like (iPrO)₂TiCl₂ can lead to a 2,3,4-trisubstituted tetrahydrofuran with high diastereoselectivity (30:1 dr). nih.gov The choice of Lewis acid can influence the stereochemical outcome of the reaction. nih.gov This stereospecific conversion establishes a powerful method for transforming the dioxepine core into the synthetically valuable tetrahydrofuran skeleton, suggesting a similar potential pathway for derivatives like this compound. nih.gov

Role in Polymerization Reactions (e.g., Ring-Opening Metathesis Polymerization)

The vinyl ether moiety within this compound makes it a prime candidate for Ring-Opening Metathesis Polymerization (ROMP). bohrium.comnih.govacs.org ROMP is a powerful chain-growth polymerization method used to synthesize a wide variety of polymers from cyclic olefin monomers. bohrium.comresearchgate.net Historically, enol ethers were considered quenching agents for the commonly used Grubbs-type ruthenium catalysts, as they form stable Fischer carbene complexes that were thought to be inactive toward further metathesis. bohrium.comacs.org

However, recent studies have overturned this assumption, demonstrating that cyclic enol ethers are, in fact, effective monomers for ROMP. bohrium.comnih.gov The resulting electron-rich ruthenium alkylidene complex remains active for the metathesis of electron-rich olefins, enabling the polymerization to proceed efficiently. bohrium.comresearchgate.net Using 2,3-dihydrofuran (B140613) as a model cyclic enol ether, researchers have produced a new class of degradable and depolymerizable poly(enol ether)s. nih.gov The polymerization exhibits excellent control, yielding polymers with perfect regioregularity and molecular weights that can be tuned by adjusting the monomer-to-initiator ratio or by using a linear vinyl ether as a chain transfer agent. bohrium.comacs.org

The resulting polymers, which feature repeating enol ether units in their backbones, are susceptible to degradation under acidic conditions, breaking down into small molecules. bohrium.comnih.gov This characteristic makes them attractive for applications requiring eco-friendly and degradable materials. acs.org Given that this compound is a cyclic enol ether, it is expected to undergo ROMP in a similar fashion, yielding functional polymers whose properties could be tuned by the presence of the methyl group.

Table 1: Ring-Opening Metathesis Polymerization (ROMP) of 2,3-Dihydrofuran (DHF) using Grubbs 2nd Generation Catalyst (G2) Data sourced from studies on analogous cyclic enol ethers, demonstrating the principle of polymerization. acs.org

Entry[DHF]₀/[G2]₀ RatioMn (kDa, SEC)PDI (Đ)
15006.11.14
2100011.21.15
3200022.81.14
4400044.91.15
510000125.01.20

Beyond ROMP, related seven-membered heterocyclic esters, such as 1,5-dioxepan-2-one, are readily polymerized via Ring-Opening Polymerization (ROP) using organocatalysts to produce degradable polyesters. nih.govresearchgate.net This highlights the general utility of the seven-membered oxepane (B1206615) ring system in polymer chemistry.

Ligand Design in Catalysis

While there is no specific literature detailing the use of this compound derivatives as ligands in catalysis, the rational design of ligands is a cornerstone of developing superior transition metal catalysts. escholarship.orgrsc.org Heterocyclic scaffolds are frequently employed in ligand synthesis due to their rigid structures and the presence of heteroatoms that can coordinate to metal centers.

The 1,4-dioxepine framework possesses two ether oxygen atoms which could potentially serve as donor sites for coordination with a metal. The double bond and the methyl group provide positions for further synthetic modification. For example, functional groups containing "softer" donor atoms like phosphorus or nitrogen could be introduced, potentially creating bidentate or chelating ligands with unique steric and electronic properties. doi.org The development of such novel ligands is crucial for advancing catalytic processes by tuning the reactivity and selectivity of the metal center. rsc.org Therefore, while currently unexplored, derivatives of this compound represent a potential, untapped resource for the design of novel ligand architectures.

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